1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Description
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Properties
IUPAC Name |
1-[3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3/c1-13(27)26-19(11-18(25-26)14-5-3-2-4-6-14)16-9-15-10-20-21(29-8-7-28-20)12-17(15)24-22(16)23/h2-6,9-10,12,19H,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTNGVGXCWNSEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=C(N=C4C=C5C(=CC4=C3)OCCO5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on recent studies.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of approximately 349.77 g/mol. The structure features a quinoline moiety linked to a pyrazole derivative, which is hypothesized to contribute to its biological effects.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly concerning its anticancer and antimicrobial properties. Key findings from recent studies include:
Anticancer Activity
-
Mechanism of Action : The compound exhibits significant antiproliferative effects on several cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell growth in breast cancer (MDA-MB-231 and MCF-7), prostate cancer (PC-3), and other tumor cell lines.
- Case Study : A study evaluated the growth-inhibitory potency of this compound at varying concentrations (10 µM to 25 µM) using MTS assays. The results indicated a dose-dependent decrease in cell viability across different cancer cell lines (Table 1).
Cell Line Concentration (µM) % Cell Viability MDA-MB-231 10 75 MDA-MB-231 15 60 PC-3 15 56 MRC-5 15 >82 - Inhibition of Kinases : The compound has been identified as a potential inhibitor of heat shock protein 90 (Hsp90), which is crucial for the stability and function of many oncogenic proteins. This inhibition may lead to the destabilization of multiple cancer-related pathways.
Antimicrobial Activity
Preliminary studies suggest that the compound may also possess antimicrobial properties. Its structural components are similar to known antimicrobial agents, indicating potential efficacy against various bacterial strains.
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions that integrate various chemical functionalities. The development of derivatives has been a focal point in enhancing its biological activity.
Notable Derivatives
Research has indicated that modifications to the quinoline or pyrazole moieties can significantly alter the biological profile of the compounds. For instance:
- Substituting different aryl groups on the pyrazole ring has shown varying levels of anticancer activity.
Research Findings
Recent literature highlights several key findings regarding the biological activity of related compounds:
- Quinoline Derivatives : Studies have shown that quinoline-based compounds often exhibit potent anticancer properties due to their ability to interact with multiple cellular targets.
- Hybrid Molecules : Research into hybrid molecules combining different pharmacophores has revealed enhanced activity against resistant cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
